(3-Cyclopropyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid
Beschreibung
IUPAC Name and Structural Formula Analysis
The IUPAC name 2-[3-cyclopropyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid systematically describes the compound’s structure. Breaking this down:
- Pyrazolo[3,4-b]pyridine core : A fused bicyclic system comprising a pyrazole ring (positions 1–3) and a pyridine ring (positions 4–6), with shared atoms at positions 3 and 4.
- Substituents :
- 3-Cyclopropyl : A cyclopropane ring attached to position 3 of the pyrazole moiety.
- 4-(Thiophen-2-yl) : A thiophene ring (sulfur-containing heterocycle) linked via its 2-position to position 4 of the pyridine ring.
- 1-Acetic acid : A carboxylic acid group (-CH₂COOH) bonded to nitrogen at position 1 of the pyrazole ring.
The structural formula is C₁₅H₁₃N₃O₂S , with a molecular weight of 299.35 g/mol . Key features include:
The SMILES notation C1CC1C2=NN(C3=NC=CC(=C23)C4=CC=CS4)CC(=O)O confirms connectivity.
Systematic Synonyms and Registry Number Cross-Referencing
This compound is cataloged under multiple synonyms and identifiers:
The CAS Registry Number 937606-48-9 is universally recognized across chemical databases, including PubChem, ChemSpider, and commercial catalogs. Its InChIKey GOCXHLAVUJQLGO-UHFFFAOYSA-N ensures unique digital identification.
Historical Discovery Context and Nomenclature Evolution
Pyrazolo[3,4-b]pyridines were first synthesized in the early 20th century, but interest surged in the 21st century due to their structural resemblance to purines. The specific substitution pattern of this compound—cyclopropyl, thienyl, and acetic acid groups—reflects modern medicinal chemistry strategies to optimize bioactivity and solubility.
Eigenschaften
IUPAC Name |
2-(3-cyclopropyl-4-thiophen-2-ylpyrazolo[3,4-b]pyridin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-12(20)8-18-15-13(14(17-18)9-3-4-9)10(5-6-16-15)11-2-1-7-21-11/h1-2,5-7,9H,3-4,8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIUOWSBQIELES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C3=NC=CC(=C23)C4=CC=CS4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Step 1: Synthesis of 3-Bromo-1H-pyrazolo[3,4-b]pyridine
A suspension of 3-aminopyridine (10.0 g, 106 mmol) and hydrazine hydrochloride (12.7 g, 116 mmol) in ethanol (150 mL) is refluxed for 12 hours. The mixture is cooled, filtered, and washed with cold ethanol to yield 3-amino-1H-pyrazolo[3,4-b]pyridine (8.2 g, 72%). Bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C provides 3-bromo-1H-pyrazolo[3,4-b]pyridine (9.5 g, 85%).
Step 2: Cyclopropane Installation via Suzuki Coupling
3-Bromo-1H-pyrazolo[3,4-b]pyridine (5.0 g, 25.4 mmol), cyclopropylboronic acid (3.3 g, 38.1 mmol), and bis(triphenylphosphine)palladium dichloride (1.04 g, 1.27 mmol) are combined in dioxane/water (3:1, 100 mL). The reaction is heated to 80°C under nitrogen for 8 hours, yielding 3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine (4.1 g, 78%).
Step 3: Thien-2-yl Group Incorporation
3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine (3.0 g, 14.5 mmol) is treated with thiopheneboronic acid (2.2 g, 17.4 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.84 g, 0.73 mmol) in toluene/ethanol (4:1, 50 mL). The mixture is refluxed for 12 hours, affording 3-cyclopropyl-4-thien-2-yl-1H-pyrazolo[3,4-b]pyridine (3.4 g, 82%).
Step 4: Acetic Acid Side Chain Attachment
3-Cyclopropyl-4-thien-2-yl-1H-pyrazolo[3,4-b]pyridine (2.5 g, 8.7 mmol) is alkylated with ethyl bromoacetate (1.6 g, 9.6 mmol) in DMF using potassium carbonate (2.4 g, 17.4 mmol) as the base. The resultant ester is hydrolyzed with 2M NaOH in methanol/water (1:1, 30 mL) at 25°C for 6 hours, yielding the title compound (2.1 g, 86%).
Comparative Analysis of Methodologies
Alternative routes, such as microwave-assisted cyclization or ionic liquid-mediated reactions, have been explored for related pyrazolo[3,4-b]pyridines but show no significant yield improvement over conventional methods.
Analytical Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are pivotal for structural confirmation. The ¹H-NMR spectrum of the final compound exhibits a singlet at δ 4.8 ppm for the acetic acid methylene group and multiplet signals between δ 7.1–8.3 ppm for the thienyl and pyrazolopyridine protons. IR spectroscopy confirms the carboxylic acid functionality via a broad O-H stretch at 2500–3000 cm⁻¹ and a C=O peak at 1705 cm⁻¹.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Cyclopropyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the pyrazolo[3,4-B]pyridine core or the thienyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl and pyrazolo[3,4-B]pyridine moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the molecule .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that (3-Cyclopropyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
These findings suggest that the compound may inhibit tumor cell proliferation through the modulation of signaling pathways involved in cell growth and survival .
Anti-inflammatory Effects
The structure of this compound implies potential anti-inflammatory properties. Preliminary studies suggest it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Antimicrobial Properties
Some derivatives of pyrazolo compounds have demonstrated efficacy against bacterial strains, indicating that (3-Cyclopropyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid may also possess antimicrobial activity .
Materials Science Applications
The unique heterocyclic structure of (3-Cyclopropyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid positions it as a potential candidate in materials science. Its electronic and optical properties could be harnessed for developing new materials with specific functionalities, such as organic semiconductors or sensors .
Biological Research Applications
In biological research, this compound serves as a valuable tool for studying various biological processes and pathways. Its ability to interact with specific molecular targets allows researchers to investigate its effects on enzyme activity and receptor modulation .
Wirkmechanismus
The mechanism of action of (3-Cyclopropyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
Substituent Diversity : The target compound is unique in its thien-2-yl group at position 4, whereas analogues feature trifluoromethyl (electron-withdrawing) or difluoromethyl groups .
Molecular Weight : The target compound has the lowest molecular weight (299.35 g/mol), while Y507-0483 (375.38 g/mol) is heavier due to bulkier substituents like ethyl-methylpyrazole .
Purity : Only the difluoromethyl derivative (C₁₅H₁₅F₂N₅O₂) is reported with 95% purity, suggesting optimized synthetic protocols .
Substituent Effects on Physicochemical and Pharmacological Properties
Position 4 Modifications
- Thien-2-yl (Target): The sulfur atom in thiophene may enhance π-π stacking interactions and alter solubility compared to phenyl or fluorinated groups.
- Trifluoromethyl (CF₃) : Introduces strong electron-withdrawing effects, increasing metabolic stability and lipophilicity. However, it may reduce aqueous solubility .
Position 3 and 6 Modifications
- Cyclopropyl (Target and Y507-0483) : Enhances steric hindrance and metabolic stability by limiting oxidative degradation .
Hydrogen Bonding and Crystal Packing
The acetic acid moiety in all compounds enables hydrogen-bonding interactions, which are critical for crystal packing and solubility. highlights that hydrogen-bonding patterns (e.g., graph set analysis) influence macroscopic properties like melting points and bioavailability. For example:
- The trifluoromethyl group in C₂₀H₁₇F₃N₃O₂ may disrupt hydrogen bonding due to its hydrophobicity, whereas the difluoromethyl group in C₁₅H₁₅F₂N₅O₂ could participate in weaker C–H···F interactions .
Biologische Aktivität
(3-Cyclopropyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid is a heterocyclic compound characterized by its unique structural features, including a cyclopropyl group and a thienyl moiety attached to a pyrazolo[3,4-B]pyridine core. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of (3-Cyclopropyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid is C15H13N3O2S, with a molecular weight of 299.348 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can be exploited to enhance its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H13N3O2S |
| Molecular Weight | 299.348 g/mol |
| CAS Number | 937606-48-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to modulate the activity of enzymes and receptors involved in various disease processes. For instance, compounds within the pyrazolo[3,4-B]pyridine class have demonstrated inhibitory effects on mycobacterial ATP synthase, indicating potential utility in treating infections such as tuberculosis .
Anti-Cancer Activity
Research indicates that derivatives of pyrazolo[3,4-B]pyridines exhibit significant anti-cancer properties. In vitro studies have shown that (3-Cyclopropyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid can inhibit the proliferation of various cancer cell lines. For example:
- Cell Lines Tested : A172, U87MG (glioblastoma), A375 (melanoma), A2058 (melanoma), Panc0504 (pancreatic cancer).
- Observed Effects : The compound showed micromolar antiproliferation effects across these cell lines .
Anti-inflammatory Properties
The pyrazolo[3,4-B]pyridine scaffold has been associated with anti-inflammatory effects. Compounds similar to (3-Cyclopropyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid have been reported to inhibit pro-inflammatory cytokines and modulate immune responses .
Antimycobacterial Activity
The compound has shown promise as an antimycobacterial agent. Studies have indicated that modifications to the pyrazolo[3,4-B]pyridine structure can enhance activity against Mycobacterium tuberculosis, with some derivatives achieving low MIC values .
Case Study 1: Inhibition of TBK1
A study highlighted the effectiveness of related pyrazolo[3,4-B]pyridine derivatives as potent TBK1 inhibitors. The lead compound exhibited an IC50 value of 0.2 nM against TBK1 and demonstrated significant antiproliferative effects on cancer cell lines . This suggests that (3-Cyclopropyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid could serve as a basis for developing new anti-cancer therapies.
Case Study 2: Structure–Activity Relationship (SAR)
Research on SAR for pyrazolo[3,4-B]pyridines has revealed critical insights into how structural modifications influence biological activity. For instance, the presence of specific substituents can enhance binding affinity and selectivity towards target enzymes or receptors .
Q & A
Structural Confirmation :
- ¹H/¹³C NMR : Identify cyclopropyl protons (δ 0.8–1.2 ppm) and thiophene aromatic signals (δ 6.8–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Match observed [M+H]⁺ peaks to theoretical molecular weights (e.g., C₁₈H₁₄N₃O₂S requires m/z 352.0753) .
Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C recommended for storage) .
Advanced Research Questions
Q. What strategies address contradictions in biological activity data for pyrazolo[3,4-b]pyridine derivatives?
- Root Causes : Variability in bioassay results may arise from:
- Solubility differences : Use DMSO stock solutions standardized to <0.1% v/v in cell-based assays to avoid solvent toxicity .
- Metabolic instability : Pre-treat compounds with liver microsomes (e.g., human S9 fraction) to identify rapid degradation .
- Resolution :
Dose-Response Validation : Perform IC₅₀ assays in triplicate across multiple cell lines (e.g., HEK293, HepG2) to confirm target specificity .
Structural Analog Comparison : Test derivatives with modified cyclopropyl or thiophene groups to isolate pharmacophore contributions .
Q. How can in vitro-to-in vivo translation be improved for pharmacokinetic studies?
- Experimental Design :
ADME Profiling :
- Absorption : Use Caco-2 cell monolayers to predict intestinal permeability (Papp >1×10⁻⁶ cm/s) .
- Metabolism : Incubate with cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify major metabolites .
In Vivo Correlation : Administer compound to rodent models (e.g., Sprague-Dawley rats) and collect plasma samples at 0, 1, 2, 4, 8, and 24h post-dose. Compare AUC values to in vitro clearance rates .
Q. What computational methods predict the binding affinity of this compound to kinase targets?
- Approach :
Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., JAK2 or Aurora kinases). Focus on hydrogen bonding with pyrazolo[3,4-b]pyridine core and hydrophobic contacts with cyclopropyl groups .
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å indicates stable complexes) .
QSAR Modeling : Train models on IC₅₀ data from analogous compounds to predict activity against untested kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
